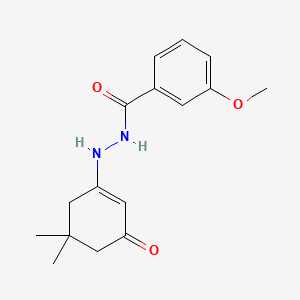
1-(4-chloro-3-nitrobenzoyl)-1H-pyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-chloro-3-nitrobenzoyl)-1H-pyrazole, also known as CNB-001, is a chemical compound that has been extensively researched for its potential therapeutic applications. CNB-001 has been shown to possess neuroprotective and anti-inflammatory properties, making it a promising candidate for the treatment of various neurological disorders.
Wirkmechanismus
The exact mechanism of action of 1-(4-chloro-3-nitrobenzoyl)-1H-pyrazole is not fully understood. However, it is believed to exert its neuroprotective effects by reducing oxidative stress and inflammation in the brain. 1-(4-chloro-3-nitrobenzoyl)-1H-pyrazole has also been shown to modulate the activity of various enzymes and signaling pathways involved in neuronal survival and function.
Biochemical and Physiological Effects
1-(4-chloro-3-nitrobenzoyl)-1H-pyrazole has been shown to have a number of biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation in the brain, which are believed to contribute to the pathogenesis of various neurological disorders. 1-(4-chloro-3-nitrobenzoyl)-1H-pyrazole has also been shown to modulate the activity of various enzymes and signaling pathways involved in neuronal survival and function.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 1-(4-chloro-3-nitrobenzoyl)-1H-pyrazole for lab experiments is its neuroprotective properties. This makes it a promising candidate for the treatment of various neurological disorders. However, one of the limitations of 1-(4-chloro-3-nitrobenzoyl)-1H-pyrazole is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
There are many potential future directions for the research and development of 1-(4-chloro-3-nitrobenzoyl)-1H-pyrazole. One possible direction is the investigation of its potential therapeutic applications for other neurological disorders, such as multiple sclerosis and Huntington's disease. Another potential direction is the development of more effective and efficient synthesis methods for 1-(4-chloro-3-nitrobenzoyl)-1H-pyrazole, which could help to improve its availability and reduce its cost. Additionally, further research is needed to fully understand the mechanism of action of 1-(4-chloro-3-nitrobenzoyl)-1H-pyrazole, which could help to identify new targets for therapeutic intervention.
Synthesemethoden
1-(4-chloro-3-nitrobenzoyl)-1H-pyrazole can be synthesized using a variety of methods. One of the most commonly used methods involves the reaction of 4-chloro-3-nitrobenzoic acid with hydrazine hydrate in the presence of a catalyst such as sulfuric acid. The resulting product is then treated with acetic anhydride to yield 1-(4-chloro-3-nitrobenzoyl)-1H-pyrazole.
Wissenschaftliche Forschungsanwendungen
1-(4-chloro-3-nitrobenzoyl)-1H-pyrazole has been extensively researched for its potential therapeutic applications. It has been shown to possess neuroprotective properties, making it a promising candidate for the treatment of various neurological disorders such as Alzheimer's disease, Parkinson's disease, and traumatic brain injury.
Eigenschaften
IUPAC Name |
(4-chloro-3-nitrophenyl)-pyrazol-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClN3O3/c11-8-3-2-7(6-9(8)14(16)17)10(15)13-5-1-4-12-13/h1-6H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUUIFKSQHOIKQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-chloro-3-nitrophenyl)(1H-pyrazol-1-yl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[5-(2-furyl)-1,2,4-oxadiazol-3-yl]-2-methoxy-8-methylquinoline](/img/structure/B5729960.png)


![N''-[2-(benzyloxy)benzylidene]carbonohydrazonic diamide](/img/structure/B5729993.png)

![2-chloro-4-methyl-1-[2-nitro-4-(trifluoromethyl)phenoxy]benzene](/img/structure/B5730013.png)


![N-[1-(aminocarbonyl)-2-phenylvinyl]-2-furamide](/img/structure/B5730042.png)


![2,6-difluoro-N-[2-methoxy-4-(1H-tetrazol-1-yl)phenyl]benzamide](/img/structure/B5730055.png)

